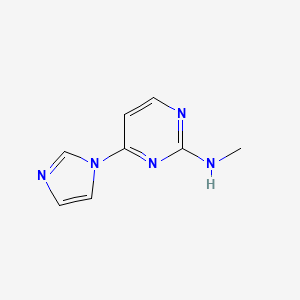
Cyclohexyl 3-methyl-4-oxophthalazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl 3-methyl-4-oxophthalazine-1-carboxylate is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of phthalazines, which are known for their diverse biological activities. Cyclohexyl 3-methyl-4-oxophthalazine-1-carboxylate has been synthesized using various methods and has been shown to exhibit interesting biochemical and physiological effects.
Applications De Recherche Scientifique
Cyclohexyl 3-methyl-4-oxophthalazine-1-carboxylate has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that Cyclohexyl 3-methyl-4-oxophthalazine-1-carboxylate exhibits potent anti-cancer activity against various cancer cell lines. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Mécanisme D'action
The mechanism of action of Cyclohexyl 3-methyl-4-oxophthalazine-1-carboxylate is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Cyclohexyl 3-methyl-4-oxophthalazine-1-carboxylate has been shown to inhibit the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR), which are known to be overexpressed in cancer cells.
Biochemical and Physiological Effects:
Cyclohexyl 3-methyl-4-oxophthalazine-1-carboxylate has been shown to exhibit interesting biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, induce cell cycle arrest and apoptosis, and inhibit the activity of certain enzymes involved in cell proliferation and survival. In addition, Cyclohexyl 3-methyl-4-oxophthalazine-1-carboxylate has been shown to exhibit anti-inflammatory and antioxidant activities.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclohexyl 3-methyl-4-oxophthalazine-1-carboxylate has several advantages for lab experiments. This compound is relatively easy to synthesize and has been extensively studied for its potential applications in scientific research. However, one of the limitations of Cyclohexyl 3-methyl-4-oxophthalazine-1-carboxylate is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of Cyclohexyl 3-methyl-4-oxophthalazine-1-carboxylate. One of the most promising directions is in the field of cancer research. Further studies are needed to elucidate the mechanism of action of this compound and to determine its efficacy in animal models of cancer. In addition, studies are needed to explore the potential applications of Cyclohexyl 3-methyl-4-oxophthalazine-1-carboxylate in other areas of scientific research, such as inflammation and oxidative stress.
Méthodes De Synthèse
Cyclohexyl 3-methyl-4-oxophthalazine-1-carboxylate can be synthesized using various methods. One of the most common methods involves the reaction of 3-methylphthalic anhydride with cyclohexylamine in the presence of a catalyst such as triethylamine. The resulting intermediate is then reacted with methyl chloroformate to yield Cyclohexyl 3-methyl-4-oxophthalazine-1-carboxylate. Other methods involve the use of different starting materials and reaction conditions.
Propriétés
IUPAC Name |
cyclohexyl 3-methyl-4-oxophthalazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-18-15(19)13-10-6-5-9-12(13)14(17-18)16(20)21-11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNIEZDJIYJYCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)OC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl 3-methyl-4-oxophthalazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Hydroxypiperidin-1-yl)-1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7465165.png)

![1-[1-(4-Fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7465186.png)
![[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-pyridin-2-ylquinoline-4-carboxylate](/img/structure/B7465190.png)



![5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B7465206.png)




![4-[(5-Bromothiophen-3-yl)methyl]morpholine](/img/structure/B7465256.png)